4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine
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Overview
Description
4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine is a compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their structural similarity to purines and have been extensively studied for their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another approach is the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent by inhibiting protein kinases and other enzymes involved in cancer progression . It also exhibits antibacterial, antiviral, and anti-inflammatory activities, making it a versatile compound for drug development . Additionally, its structural similarity to purines makes it an attractive candidate for further research in biochemistry and molecular biology .
Mechanism of Action
The mechanism of action of 4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine involves the inhibition of key enzymes and pathways. For example, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . By targeting these enzymes, the compound can disrupt cellular processes that lead to cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine include other thienopyrimidine derivatives. These compounds share the thienopyrimidine scaffold but may have different substituents that affect their biological activities . For example, 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been studied as PI3K inhibitors with anticancer activity . The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-4-11-8-17(7-10(11)3-1)13-12-5-6-18-14(12)16-9-15-13/h1-2,5-6,9-11H,3-4,7-8H2/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFZPOJFRDSPQQ-PHIMTYICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN(C2)C3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]2[C@H]1CN(C2)C3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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